molecular formula C4H6O2 B13671428 Oxetane-2-carbaldehyde

Oxetane-2-carbaldehyde

Cat. No.: B13671428
M. Wt: 86.09 g/mol
InChI Key: WDXAOIHMPDWQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetane-2-carbaldehyde is a chemical compound that features a four-membered ring structure containing three carbon atoms and one oxygen atom, with an aldehyde functional group attached to the second carbon atom. This compound is of significant interest in organic chemistry due to its unique ring strain and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxetane-2-carbaldehyde can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing by-products. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Oxetane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.

Major Products

    Oxidation: Oxetane-2-carboxylic acid.

    Reduction: Oxetane-2-methanol.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Oxetane-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxetane-2-carbaldehyde involves its reactivity due to the ring strain in the four-membered oxetane ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The aldehyde group also participates in various reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Oxetane-2-carbaldehyde can be compared with other similar compounds such as:

    Oxetane: The parent compound without the aldehyde group, used in similar synthetic applications.

    Azetidine-2-carbaldehyde: A four-membered ring containing nitrogen instead of oxygen, with different reactivity and applications.

    Thietane-2-carbaldehyde: A sulfur-containing analogue with distinct chemical properties.

This compound is unique due to its combination of ring strain and the presence of an aldehyde group, which provides a distinct set of reactivity and applications compared to its analogues .

Properties

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

oxetane-2-carbaldehyde

InChI

InChI=1S/C4H6O2/c5-3-4-1-2-6-4/h3-4H,1-2H2

InChI Key

WDXAOIHMPDWQIU-UHFFFAOYSA-N

Canonical SMILES

C1COC1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.